molecular formula C18H28N2O2 B13949417 Benzyl 3-(3-(ethylamino)propyl)piperidine-1-carboxylate

Benzyl 3-(3-(ethylamino)propyl)piperidine-1-carboxylate

Cat. No.: B13949417
M. Wt: 304.4 g/mol
InChI Key: AODDWJUXXVDXLE-UHFFFAOYSA-N
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Description

Benzyl 3-(3-(ethylamino)propyl)piperidine-1-carboxylate is a heterocyclic organic compound with the molecular formula C15H24N2O2. It is a derivative of piperidine, a six-membered ring containing five methylene bridges and one amine bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-(3-(ethylamino)propyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: Benzyl 3-(3-(ethylamino)propyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzyl 3-(3-(ethylamino)propyl)piperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Benzyl 3-(3-(ethylamino)propyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

  • Benzyl 3-(ethylamino)piperidine-1-carboxylate
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides

Comparison: Benzyl 3-(3-(ethylamino)propyl)piperidine-1-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C18H28N2O2

Molecular Weight

304.4 g/mol

IUPAC Name

benzyl 3-[3-(ethylamino)propyl]piperidine-1-carboxylate

InChI

InChI=1S/C18H28N2O2/c1-2-19-12-6-10-16-11-7-13-20(14-16)18(21)22-15-17-8-4-3-5-9-17/h3-5,8-9,16,19H,2,6-7,10-15H2,1H3

InChI Key

AODDWJUXXVDXLE-UHFFFAOYSA-N

Canonical SMILES

CCNCCCC1CCCN(C1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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